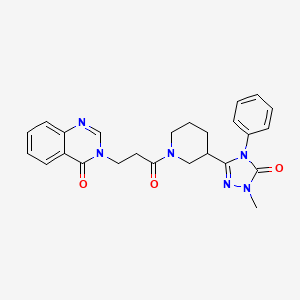
3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H26N6O3 and its molecular weight is 458.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives similar to the compound . For instance:
- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and tested their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml .
- Mechanism of Action : The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism, which is typical for triazole compounds .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored:
- Cell Line Studies : Research indicated that certain triazole-containing compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 6.2 µM for a related compound against HCT-116 cells .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the triazole ring can enhance anticancer activity. For example, modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against cancer cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, other biological activities have been noted:
- Anti-inflammatory Properties : Some quinazolinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
- CNS Activity : Compounds with piperidine moieties are often evaluated for central nervous system (CNS) effects, including anxiolytic and analgesic properties. The specific compound may interact with neurotransmitter systems to exert these effects .
Case Studies
Several case studies highlight the efficacy of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | Triazole derivative | Antimicrobial | MIC values between 12.5 - 25 µg/ml against E. coli |
| 2 | Quinazolinone analog | Anticancer | IC50 = 6.2 µM against HCT-116 |
| 3 | Piperidine-based compound | CNS activity | Anxiolytic effects observed in animal models |
Properties
IUPAC Name |
3-[3-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-28-25(34)31(19-9-3-2-4-10-19)23(27-28)18-8-7-14-29(16-18)22(32)13-15-30-17-26-21-12-6-5-11-20(21)24(30)33/h2-6,9-12,17-18H,7-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNKLQVWQLLENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














